3,4-Difluoro-5-methylphenylacetic acid
Description
Properties
IUPAC Name |
2-(3,4-difluoro-5-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-6(4-8(12)13)3-7(10)9(5)11/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNASUZYJQRHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-methylphenylacetic acid typically involves the introduction of fluorine atoms and a methyl group onto a phenylacetic acid structure. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Difluoro-5-methylphenylacetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols or aldehydes.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Pharmaceutical Development
DFMPA has been identified as a valuable intermediate in drug discovery due to its structural similarity to biologically active compounds. Its applications include:
- Antimicrobial Agents : Research indicates that fluorinated compounds like DFMPA can enhance the potency of antimicrobial agents against pathogens such as Cryptosporidium. Studies have shown that introducing fluorine atoms improves binding affinity and biological activity, making DFMPA a candidate for further development in treating infections .
- Enzyme Inhibition Studies : DFMPA is utilized in studies examining enzyme inhibition mechanisms, particularly in relation to its interactions with various receptors. The presence of fluorine enhances binding interactions, which is critical for drug design.
Agrochemical Applications
In agrochemistry, DFMPA serves as a precursor for synthesizing herbicides and pesticides. Its unique properties allow for:
- Enhanced Efficacy : Fluorinated compounds often exhibit improved stability and effectiveness compared to their non-fluorinated counterparts. This makes DFMPA suitable for developing more potent agricultural chemicals.
Case Study 1: Antimicrobial Activity
A study focused on synthesizing a series of aryl acetamide derivatives highlighted the role of fluorine in enhancing antimicrobial potency. DFMPA was included in the synthesis process, demonstrating significant activity against Cryptosporidium with an EC50 value of 0.17 μM, showcasing its potential as a lead compound for further drug development .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR involving various substituted phenylacetic acids indicated that compounds like DFMPA exhibit improved biological activity due to the electron-withdrawing nature of fluorine substituents. The study confirmed that modifications at the 3 and 4 positions significantly impact the overall potency of the compounds tested .
Mechanism of Action
The mechanism by which 3,4-Difluoro-5-methylphenylacetic acid exerts its effects depends on its specific application. In drug development, the fluorine atoms can enhance the compound’s interaction with biological targets by increasing lipophilicity and improving binding affinity. The methyl group can also influence the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their substituent-driven properties:
Substituent Effects on Physicochemical Properties
- Fluorine vs. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, enhancing resistance to enzymatic degradation .
Methyl vs. Trifluoromethyl :
The trifluoromethyl group (-CF₃) in 3-fluoro-5-(trifluoromethyl)phenylacetic acid is bulkier and more electronegative than a methyl group, leading to stronger hydrophobic interactions in drug-receptor binding. This substitution is common in CNS-targeting pharmaceuticals .Hydroxyl vs. Methyl : The hydroxyl group (-OH) in 2-(3,4-difluoro-5-hydroxyphenyl)acetic acid improves solubility via hydrogen bonding but reduces stability under acidic or oxidative conditions compared to the methyl-substituted analog .
Biological Activity
3,4-Difluoro-5-methylphenylacetic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features two fluorine atoms and a methyl group on a phenyl ring, contributing to its unique chemical properties. The presence of fluorine enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell membranes and inhibition of enzyme activity critical for bacterial survival.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound may interact with various enzymes, altering their activity. The fluorine atoms enhance binding affinity through hydrogen bonding and electrostatic interactions , making it a potent inhibitor of specific enzyme targets.
- Receptor Modulation : It may also function as a modulator of receptor activity, influencing pathways related to inflammation and cancer progression. This modulation can lead to downstream effects that promote or inhibit cellular processes critical for disease progression .
Case Studies
-
Antimicrobial Activity Study :
- A study conducted on several bacterial strains revealed that this compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against tested pathogens, indicating significant antimicrobial potential.
-
Cancer Cell Line Study :
- In vitro experiments on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a 40% reduction in cell viability after 48 hours. Mechanistic studies indicated that this was associated with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Two fluorine atoms, one methyl group | Antimicrobial, anticancer |
| Ethyl 3,4-difluoro-5-methylphenylacetate | Similar structure but as an ester | Anticancer potential |
| Methyl 3-fluoro-5-methylbenzoate | One fluorine atom | Limited antimicrobial activity |
Q & A
Q. What are the recommended storage conditions and stability parameters for 3,4-Difluoro-5-methylphenylacetic acid in laboratory settings?
- Methodological Answer: Based on analogous fluorinated phenylacetic acids, store the compound in a cool, dry environment (≤25°C) away from moisture and heat . Stability under these conditions is inferred from structurally similar compounds like 4-hydroxy-3-methoxyphenylacetic acid, which remains stable when protected from strong acids/alkalis and oxidizing agents . Use inert gas purging (e.g., nitrogen) for long-term storage to prevent degradation. Monitor for discoloration or precipitate formation as indicators of instability.
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer: Employ a combination of:
- NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm substituent positions and fluorine integration .
- HPLC-MS with a C18 column (acetonitrile/water mobile phase, 0.1% formic acid) to assess purity and detect trace impurities .
- Differential Scanning Calorimetry (DSC) to determine melting behavior and crystallinity, comparing results to literature values for related fluorinated phenylacetic acids .
Q. What synthetic routes are commonly employed for fluorinated phenylacetic acid derivatives, and how can they be adapted for this compound?
- Methodological Answer:
- Friedel-Crafts alkylation of a pre-fluorinated aromatic precursor with chloroacetic acid derivatives, followed by hydrolysis .
- Cross-coupling reactions (e.g., Suzuki-Miyaura) using fluorinated aryl halides and methyl-substituted boronic acids, though regioselectivity challenges may require ligand optimization (e.g., Pd(OAc)₂ with SPhos) .
- Post-synthetic fluorination via Balz-Schiemann reaction is less recommended due to potential side reactions with methyl groups.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for fluorinated phenylacetic acids under varying experimental conditions?
- Methodological Answer:
- Perform controlled stress testing (e.g., thermal degradation at 40–80°C, pH extremes) to map decomposition pathways .
- Use quantitative structure-activity relationship (QSAR) modeling to compare substituent effects (e.g., fluorine vs. methyl) on stability .
- Validate findings with high-resolution mass spectrometry (HRMS) to identify degradation products, referencing toxicological databases for hazard assessment .
Q. What strategies are effective for optimizing the regioselectivity of fluorine and methyl substituents during synthesis?
- Methodological Answer:
- Computational pre-screening (DFT calculations) to predict steric/electronic effects of substituents on reaction intermediates .
- Directed ortho-metalation using directing groups (e.g., –OMe, –COOR) to control fluorine placement, followed by methylation via Grignard reagents .
- Parallel reaction screening with varying catalysts (e.g., CuI vs. Pd) to identify optimal conditions for minimizing positional isomers .
Q. How can the biological activity of this compound be systematically evaluated in preclinical models?
- Methodological Answer:
- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric assays, comparing activity to non-fluorinated analogs .
- Metabolic stability : Use liver microsome models (human/rat) with LC-MS quantification to assess CYP450-mediated degradation .
- Toxicity profiling : Reference GHS guidelines for analogous compounds (e.g., skin/eye irritation protocols) if direct data is unavailable .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing inconsistent bioactivity data across fluorinated phenylacetic acid derivatives?
- Methodological Answer:
- Apply multivariate analysis (PCA or PLS-DA) to correlate substituent patterns (e.g., fluorine position, methyl group) with bioactivity .
- Use Bayesian inference models to quantify uncertainty in low-reproducibility datasets, particularly for rare or conflicting results .
- Validate findings with dose-response curves (IC₅₀/EC₅₀) across multiple cell lines to rule out assay-specific artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
